3-Bromomethyl-1,2-di-hydroquinolin-2-one
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Overview
Description
3-Bromomethyl-1,2-di-hydroquinolin-2-one , also known by its IUPAC name 3-(bromomethyl)quinoxalin-2(1H)-one , is an organic compound with the molecular formula C9H7BrN2O . It belongs to the class of alkyl bromides and is characterized by a quinoxalinone ring system. The compound exhibits interesting chemical properties due to the presence of the bromomethyl group and the fused quinoxalinone ring.
Synthesis Analysis
The synthesis of 3-Bromomethyl-1,2-di-hydroquinolin-2-one involves bromination of the corresponding quinoxalinone precursor. Various methods can be employed, including N-bromosuccinimide (NBS) or other brominating agents. The reaction typically occurs at the C3 position of the quinoxalinone ring, resulting in the introduction of the bromomethyl group.
Molecular Structure Analysis
The molecular structure of 3-Bromomethyl-1,2-di-hydroquinolin-2-one consists of a quinoxalinone core with a bromomethyl substituent at the C3 position. The bromine atom is directly bonded to the quinoxalinone ring, imparting reactivity and influencing the compound’s properties.
Chemical Reactions Analysis
- Nucleophilic Substitution : The bromine atom in 3-Bromomethyl-1,2-di-hydroquinolin-2-one can undergo nucleophilic substitution reactions. For instance, it can react with various nucleophiles (such as amines or thiols) to form new derivatives.
- Base-Catalyzed Hydrolysis : The compound can undergo hydrolysis under basic conditions, leading to the cleavage of the bromomethyl group.
- Transition Metal-Catalyzed Transformations : Palladium-catalyzed cross-coupling reactions can be employed to functionalize the bromomethyl group.
Physical And Chemical Properties Analysis
- Appearance : The compound appears as a white to cream to pale orange to pale brown powder.
- Melting Point : The melting point of 3-Bromomethyl-1,2-di-hydroquinolin-2-one is not specified in the available data.
- Solubility : It is likely soluble in organic solvents due to its alkyl bromide nature.
Safety And Hazards
- Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.
- Hazard Information : Brominated compounds can be toxic and may cause skin and eye irritation. Refer to safety data sheets for detailed hazard information.
Future Directions
Research avenues for 3-Bromomethyl-1,2-di-hydroquinolin-2-one include:
- Biological Activity : Investigate potential pharmacological properties.
- Synthetic Applications : Explore its utility in organic synthesis.
- Derivatization : Design and synthesize derivatives for enhanced properties.
Please note that while the available data provides insights, further experimental studies and literature exploration are essential for a comprehensive understanding of this compound’s properties and applications.
properties
CAS RN |
35740-85-3 |
---|---|
Product Name |
3-Bromomethyl-1,2-di-hydroquinolin-2-one |
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(bromomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13) |
InChI Key |
LSAQTAKXZBLFIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CBr |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CBr |
Other CAS RN |
35740-85-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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